Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is a heterocyclic compound belonging to the oxadiazole family. Its molecular formula is , and it features a five-membered ring containing two nitrogen atoms and three carbon atoms, with an amino group and a carboxylate ester substituent. The compound is characterized by its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
These reactions make it a versatile intermediate for synthesizing more complex molecules.
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide exhibits notable biological activities. Research indicates that compounds in the oxadiazole family are often associated with:
The synthesis of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide can be achieved through several methods:
These methods highlight the compound's synthetic accessibility for research and development purposes.
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide has several applications in various fields:
Interaction studies involving methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide focus on its binding affinity and biological interactions:
These studies are crucial for elucidating the pharmacological profile of the compound.
Several compounds share structural similarities with methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Similar structure; used in antimicrobial research | |
| 4-Amino-1,2,5-Oxadiazole | Basic structure; precursor for various derivatives | |
| Methyl 4-amino-furoxan | Exhibits different biological activities |
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide stands out due to its unique combination of functional groups that enhance its bioactivity compared to these similar compounds.